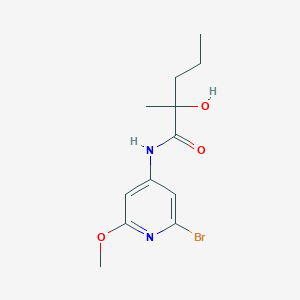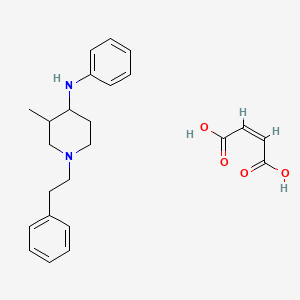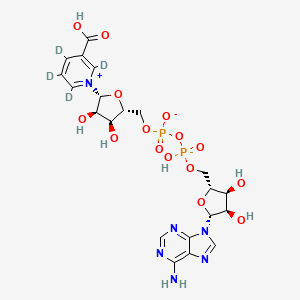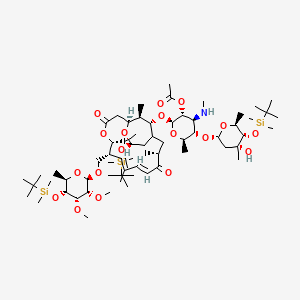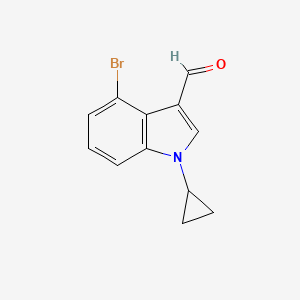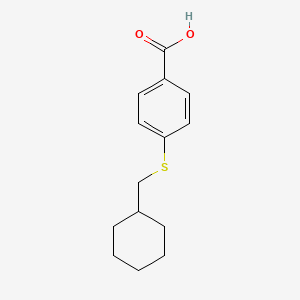![molecular formula C16H15NO5 B13851954 4-[2-(4-Methoxyanilino)-2-oxoethoxy]benzoic acid](/img/structure/B13851954.png)
4-[2-(4-Methoxyanilino)-2-oxoethoxy]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-(4-Methoxyanilino)-2-oxoethoxy]benzoic acid is an organic compound with a complex structure that includes both aromatic and ether functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Methoxyanilino)-2-oxoethoxy]benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxyaniline and 4-hydroxybenzoic acid.
Formation of Intermediate: The first step involves the reaction of 4-methoxyaniline with an appropriate acylating agent to form an intermediate compound.
Etherification: The intermediate is then subjected to etherification with 4-hydroxybenzoic acid under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. This often includes the use of advanced catalysts and reaction conditions to ensure efficient production.
化学反応の分析
Types of Reactions
4-[2-(4-Methoxyanilino)-2-oxoethoxy]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The aromatic rings in the compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions may involve reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
科学的研究の応用
4-[2-(4-Methoxyanilino)-2-oxoethoxy]benzoic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-[2-(4-Methoxyanilino)-2-oxoethoxy]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
類似化合物との比較
Similar Compounds
3-methoxy-4-[2-(2-methoxyanilino)-2-oxoethoxy]benzoic acid: This compound has a similar structure but with different substitution patterns on the aromatic rings.
2-ethoxy-4-(2-(4-methoxyanilino)(oxo)ac)carbohydrazonoyl)phenyl benzoate: Another structurally related compound with variations in the ether and acyl groups.
Uniqueness
4-[2-(4-Methoxyanilino)-2-oxoethoxy]benzoic acid is unique due to its specific substitution pattern and the presence of both ether and aromatic functional groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
特性
分子式 |
C16H15NO5 |
|---|---|
分子量 |
301.29 g/mol |
IUPAC名 |
4-[2-(4-methoxyanilino)-2-oxoethoxy]benzoic acid |
InChI |
InChI=1S/C16H15NO5/c1-21-13-8-4-12(5-9-13)17-15(18)10-22-14-6-2-11(3-7-14)16(19)20/h2-9H,10H2,1H3,(H,17,18)(H,19,20) |
InChIキー |
SDPIKLOGTLBIQG-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5R,8R,9S,10S,13S,14R)-13-ethyl-1,2,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-dione](/img/structure/B13851879.png)

